molecular formula C16H25N3O B5331288 4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide

4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide

Cat. No.: B5331288
M. Wt: 275.39 g/mol
InChI Key: GFZNHTPSEPZMOW-UHFFFAOYSA-N
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Description

4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and a carboxamide group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide typically involves the reaction of 4-(propan-2-yl)aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with piperazine to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in mood, perception, and pain sensation. The exact pathways involved in these effects are still under investigation, but it is believed that the compound’s structure allows it to fit into the receptor binding sites, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

    4-phenylpiperazine-1-carboxamide: Similar structure but lacks the ethyl and isopropyl groups.

    N-(4-isopropylphenyl)piperazine: Similar structure but lacks the carboxamide group.

    4-ethylpiperazine-1-carboxamide: Similar structure but lacks the aromatic ring.

Uniqueness

4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide is unique due to the presence of both the ethyl and isopropyl groups, which can influence its binding affinity and selectivity for different receptors. This structural uniqueness can result in distinct pharmacological profiles compared to other similar compounds .

Properties

IUPAC Name

4-ethyl-N-(4-propan-2-ylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-4-18-9-11-19(12-10-18)16(20)17-15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZNHTPSEPZMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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